

# An In-Depth Technical Guide to 2,3-Butanedithiol: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *2,3-Butanedithiol*

Cat. No.: *B1332177*

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**A comprehensive technical overview of 2,3-Butanedithiol (CAS Number: 4532-64-3), a vital dithiol compound, has been compiled for researchers, scientists, and professionals in drug development. This guide details its chemical nomenclature, physical and chemical properties, synthesis, and key applications, with a focus on its role as a chelating agent and a reducing agent in biochemical and pharmaceutical research.**

## Nomenclature and Identification

**2,3-Butanedithiol** is systematically named butane-2,3-dithiol according to IUPAC nomenclature. It is also commonly referred to as 2,3-dimercaptobutane. Its unique Chemical Abstracts Service (CAS) registry number is 4532-64-3.<sup>[1]</sup> This identifier is crucial for accurate

database searches and unambiguous identification in scientific literature and chemical inventories.

## Table 1: Chemical Identifiers for 2,3-Butanedithiol

Identifier	Value
CAS Number	4532-64-3
IUPAC Name	butane-2,3-dithiol
Synonyms	2,3-Dimercaptobutane
Molecular Formula	C <sub>4</sub> H <sub>10</sub> S <sub>2</sub>
Molecular Weight	122.25 g/mol
InChI Key	TWWSEEHCVDRRRI-UHFFFAOYSA-N
SMILES	CC(S)C(C)S

## Physicochemical Properties

**2,3-Butanedithiol** is a colorless liquid characterized by a strong, sulfurous odor. A summary of its key physical and chemical properties is presented below, providing essential data for its handling, storage, and application in experimental settings.

## Table 2: Physicochemical Data of 2,3-Butanedithiol

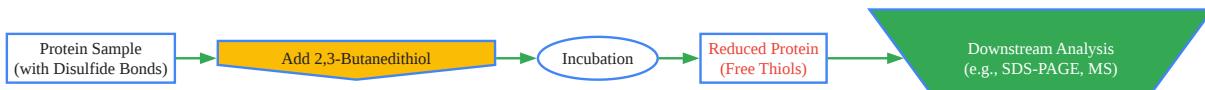
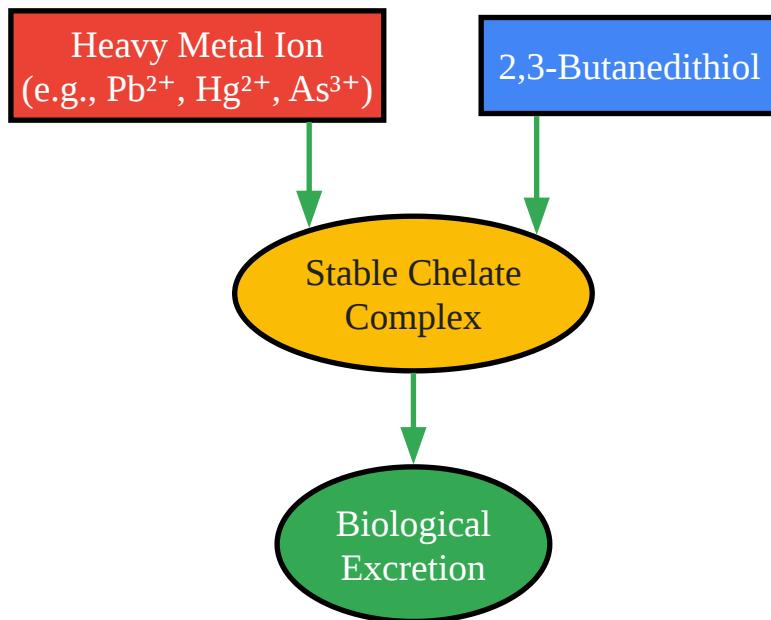
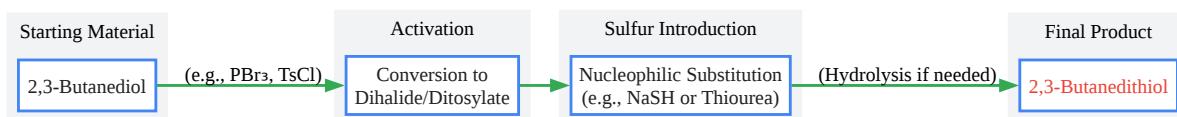
Property	Value	Reference
Boiling Point	86-87 °C at 50 mmHg	[2]
Density	0.995 g/mL at 25 °C	[2]
Refractive Index	n <sub>20/D</sub> 1.5194	[2]
Vapor Density	>1 (vs air)	[2]
Solubility	Insoluble in water	PubChem
Flash Point	52 °C (closed cup)	Sigma-Aldrich

# Experimental Protocols

## Synthesis of 2,3-Butanedithiol

While specific, detailed, and publicly available experimental protocols for the synthesis of **2,3-butanedithiol** are not abundant in readily accessible literature, a general synthetic approach can be inferred from established organosulfur chemistry. A plausible route involves the conversion of 2,3-butanediol to a dihalide or ditosylate, followed by nucleophilic substitution with a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis.

### General Workflow for the Synthesis of 2,3-Butanedithiol



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## References

- 1. 2,3-Butanedithiol | C4H10S2 | CID 548353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Butanedithiol USP Reference Standard CAS 4532-64-3 Sigma-Aldrich [sigmaaldrich.com]
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